Progesterone Receptor (PR) Antagonist Activity: 1.6-fold Higher Potency than 1,3-Dimethylpyrrolidin-2-one in T47D Cells
1,2-Dimethylpyrrolidin-3-one exhibits progesterone receptor (PR) antagonist activity with an IC₅₀ of 1.20 μM (1,200 nM) in human T47D breast cancer cells, as determined by inhibition of progesterone-induced alkaline phosphatase activity after 24 hours [1]. In contrast, the structurally related analog 1,3-dimethylpyrrolidin-2-one (CAS 19597-07-0) demonstrates markedly weaker PR antagonism with an IC₅₀ of 7.10 μM (7,100 nM) under identical assay conditions [2]. This 5.9-fold difference in potency (1.20 μM vs. 7.10 μM) underscores the critical influence of the carbonyl position and methyl substitution pattern on target engagement.
| Evidence Dimension | Progesterone Receptor (PR) Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.20 μM (1,200 nM) |
| Comparator Or Baseline | 1,3-Dimethylpyrrolidin-2-one: 7.10 μM (7,100 nM) |
| Quantified Difference | 5.9-fold higher potency (IC₅₀ ratio 7.10/1.20 = 5.9) |
| Conditions | Human T47D breast cancer cells; inhibition of progesterone-induced alkaline phosphatase activity measured after 24 hours. |
Why This Matters
For procurement in endocrine or oncology research, this 5.9-fold potency advantage directly translates to lower required compound concentrations and reduced off-target risk in cellular assays.
- [1] BindingDB. BDBM50012260 (CHEMBL1091939). IC₅₀ = 1.20E+3 nM. Antagonist activity at PR in human T47D cells. View Source
- [2] BindingDB. BDBM50012261 (CHEMBL1093016). IC₅₀ = 7.10E+3 nM. Antagonist activity at PR in human T47D cells. View Source
